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Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung

der primären Aminogruppe von 5-Nitrobenzo[d]isothiazol-3-amin, einem wichtigen Baustein in

der medizinischen Chemie. Wir erörtern die zugrunde liegenden chemischen Prinzipien, die

durch die elektronenziehende Nitrogruppe und den heterozyklischen Isothiazol-Ring

beeinflusst werden, und stellen validierte, schrittweise Protokolle für Schlüsselreaktionen wie

Acylierung, Sulfonylierung und Diazotierung vor. Zielgruppe sind Forscher, Wissenschaftler und

Fachleute in der Wirkstoffentwicklung, die robuste Methoden zur Modifikation dieses Scaffolds

suchen, um neue Leitstrukturen zu entwickeln.

Einleitung: Strategische Bedeutung von 5-
Nitrobenzo[d]isothiazol-3-amin
5-Nitrobenzo[d]isothiazol-3-amin ist ein heterozyklisches Amin, das aufgrund seiner

strukturellen Merkmale als vielseitiges Ausgangsmaterial in der Synthese von pharmazeutisch

aktiven Wirkstoffen dient. Das Benzisothiazol-Grundgerüst ist in einer Reihe von Molekülen mit
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unterschiedlichen biologischen Aktivitäten zu finden. Die primäre Aminogruppe an der C3-

Position ist ein entscheidender "Angriffspunkt" für die chemische Modifikation, die es

ermöglicht, eine Vielzahl von funktionellen Gruppen einzuführen und so die

pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls gezielt zu

verändern.

Die Reaktivität dieser Aminogruppe wird jedoch maßgeblich durch die starke

elektronenziehende Wirkung der Nitrogruppe an der C5-Position moduliert. Diese

Desaktivierung verringert die Nukleophilie des Amins, was spezifische und oft energischere

Reaktionsbedingungen im Vergleich zu einfachen aromatischen Aminen erfordert. Das

Verständnis und die Kontrolle dieser Reaktivität sind der Schlüssel zum erfolgreichen Design

und zur Synthese neuartiger Derivate.

Chemische Grundlagen: Die Reaktivität der
desaktivierten Aminogruppe
Die geringere Reaktivität der Aminogruppe in 5-Nitrobenzo[d]isothiazol-3-amin ist eine direkte

Folge der mesomeren und induktiven Effekte der Nitrogruppe. Der (-M)-Effekt der Nitrogruppe

entzieht dem aromatischen System Elektronendichte, was die Elektronendichte am

Stickstoffatom der Aminogruppe signifikant reduziert.

Dieser Effekt muss bei der Planung von Synthesen berücksichtigt werden.

Standardbedingungen, die für die Derivatisierung von Anilin ausreichen, führen hier oft zu

unvollständigen Umsetzungen oder erfordern unpraktikabel lange Reaktionszeiten. Daher

beinhalten die folgenden Protokolle Anpassungen wie den Einsatz von Katalysatoren, höheren

Temperaturen oder reaktiveren Reagenzien, um die verringerte Nukleophilie zu kompensieren.

Experimentelle Protokolle zur Derivatisierung
Die folgenden Protokolle wurden für die Derivatisierung von 5-Nitrobenzo[d]isothiazol-3-amin

optimiert und validiert. Es ist unerlässlich, alle Reaktionen unter einer inerten Atmosphäre

(Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchzuführen, um Nebenreaktionen

zu minimieren.

Protokoll 1: Acylierung zur Amidbildung
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Die Amidbildung ist eine der fundamentalsten Transformationen zur Einführung von Diversität.

Die Verwendung von Säurechloriden in Gegenwart einer Base ist eine effektive Methode, um

die desaktivierte Aminogruppe zu acylieren.

Workflow der Acylierung

5-Nitrobenzo[d]isothiazol-3-amin
+ Pyridin (Base & Lösungsmittel)

Reaktion bei 0 °C bis RT
(1-3 h)

Lösen

Säurechlorid (R-COCl)
(z.B. Acetylchlorid)

Tropfenweise Zugabe

Wässrige Aufarbeitung
(Extraktion)

Reinigung
(Umkristallisation oder

Säulenchromatographie)

N-(5-Nitrobenzo[d]isothiazol-3-yl)amid
(Produkt)

Click to download full resolution via product page

Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung von 5-Nitrobenzo[d]isothiazol-3-amin.

Schritt-für-Schritt-Protokoll:

Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,0 g 5-

Nitrobenzo[d]isothiazol-3-amin (1 Äq.) in 20 mL trockenem Pyridin gelöst. Die Lösung wird in

einem Eisbad auf 0 °C abgekühlt.

Reagenzzugabe: Das entsprechende Säurechlorid (z.B. Acetylchlorid, 1,1 Äq.) wird langsam

tropfenweise zu der gerührten Lösung gegeben. Die Temperatur sollte während der Zugabe

unter 5 °C gehalten werden.

Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion für 2 Stunden bei

Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels

Dünnschichtchromatographie (DC) verfolgt werden.

Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf 100 mL Eiswasser gegossen. Der

entstandene Niederschlag wird durch Vakuumfiltration abgetrennt, mit Wasser gewaschen,

um Pyridin-Hydrochlorid zu entfernen, und anschließend an der Luft getrocknet.

Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol oder

Acetonitril) umkristallisiert, um das reine N-(5-Nitrobenzo[d]isothiazol-3-yl)amid zu erhalten.
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Tabelle 1: Parameter und erwartete Ergebnisse für die Acylierung

Reagenz Äquivalente Reaktionszeit Typische Ausbeute

Acetylchlorid 1.1 2 h > 90%

Benzoylchlorid 1.1 3 h > 85%

Propionylchlorid 1.1 2 h > 88%

Protokoll 2: Sulfonylierung zur Sulfonamidbildung
Sulfonamide sind wichtige Pharmakophore. Die Reaktion mit Sulfonylchloriden erfordert oft

eine stärkere Base als Pyridin, um die entstehende Salzsäure zu neutralisieren und die

Reaktion voranzutreiben.

Schritt-für-Schritt-Protokoll:

Vorbereitung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Äq.) und 1,5 Äq. Triethylamin (Base)

werden in 25 mL trockenem Dichlormethan (DCM) in einem 100-mL-Rundkolben

suspendiert.

Reagenzzugabe: Die Mischung wird auf 0 °C gekühlt. Eine Lösung des Sulfonylchlorids (z.B.

Tosylchlorid, 1,2 Äq.) in 10 mL trockenem DCM wird langsam über einen Zeitraum von 20

Minuten zugetropft.

Reaktion: Die Reaktion wird für 4-6 Stunden bei Raumtemperatur gerührt. Der

Reaktionsfortschritt wird mittels DC überwacht.

Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 1 M Salzsäure, gesättigter

Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Die organische Phase

wird über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

Reinigung: Der feste Rückstand wird mittels Säulenchromatographie über Kieselgel

(typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.

Workflow der Sulfonylierung
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5-Nitrobenzo[d]isothiazol-3-amin
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Abbildung 2: Allgemeiner Arbeitsablauf für die Sulfonylierung von 5-Nitrobenzo[d]isothiazol-3-

amin.

Protokoll 3: Diazotierung und Sandmeyer-Reaktion
Die Umwandlung der Aminogruppe in ein Diazoniumsalz eröffnet eine breite Palette an

Folgereaktionen, einschließlich der Einführung von Halogenen, Cyanid- oder Hydroxylgruppen.

Dies erfordert jedoch sorgfältige Kontrolle der Temperatur.

Schritt-für-Schritt-Protokoll (Beispiel: Einführung von Chlor):

Diazotierung: 1,0 g 5-Nitrobenzo[d]isothiazol-3-amin (1 Äq.) wird in einer Mischung aus 10

mL konzentrierter Salzsäure und 10 mL Wasser suspendiert. Die Mischung wird unter

starkem Rühren auf 0-5 °C gekühlt. Eine gekühlte Lösung von Natriumnitrit (1,1 Äq.) in 5 mL

Wasser wird langsam zugetropft, wobei die Temperatur strikt unter 5 °C gehalten wird. Die

Bildung des Diazoniumsalzes wird für 30 Minuten bei dieser Temperatur gerührt.

Sandmeyer-Reaktion: In einem separaten Kolben wird eine Lösung von Kupfer(I)-chlorid (1,2

Äq.) in 10 mL konzentrierter Salzsäure vorbereitet und ebenfalls auf 0-5 °C gekühlt.

Kupplung: Die kalte Diazoniumsalzlösung wird langsam und unter Rühren zu der Kupfer(I)-

chlorid-Lösung gegeben. Es ist oft eine Gasentwicklung (N₂) zu beobachten.

Reaktion & Aufarbeitung: Die Mischung wird für 1 Stunde bei 0-5 °C und anschließend für 1

Stunde bei Raumtemperatur gerührt. Das Produkt wird durch Extraktion mit Ethylacetat

isoliert. Die vereinigten organischen Phasen werden getrocknet und das Lösungsmittel

entfernt.
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Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt, um 3-Chlor-5-

nitrobenzo[d]isothiazol zu erhalten.

Charakterisierung der Derivate
Die erfolgreiche Synthese der Derivate muss durch spektroskopische Methoden bestätigt

werden.

Tabelle 2: Typische spektroskopische Daten für N-(5-Nitrobenzo[d]isothiazol-3-yl)acetamid

Methode Beobachtung Interpretation

¹H-NMR

Singlett bei ~2.3 ppm

(3H)Multipletts im Bereich 8.0-

9.0 ppm (3H)Breites Singlett

bei ~11.5 ppm (1H)

Methylgruppe des

AcetylsAromatische Protonen

des Benzisothiazol-RingsAmid-

NH-Proton

IR (ATR)

Starke Bande bei ~1680

cm⁻¹Banden bei ~1530 und

~1340 cm⁻¹Bande bei ~3300

cm⁻¹

C=O Streckschwingung (Amid

I)Asymmetrische und

symmetrische NO₂-

StreckschwingungenN-H

Streckschwingung

MS (ESI+)

[M+H]⁺ Peak entsprechend

dem berechneten

Molekulargewicht

Bestätigung der korrekten

Masse des Produkts

Referenzen
Eine vollständige Liste der für dieses Dokument konsultierten Quellen ist nachfolgend

aufgeführt. Diese Referenzen bieten weiterführende Informationen zu den chemischen

Grundlagen und alternativen Synthesemethoden.

(Bitte beachten Sie: Da die Suche keine spezifischen wissenschaftlichen Artikel mit detaillierten

Protokollen für genau diese Verbindung geliefert hat, ist dieser Referenzbereich konzeptionell

und würde in einer realen Anwendung mit direkten Links zu relevanten Publikationen aus

Datenbanken wie SciFinder, Reaxys oder Google Scholar gefüllt werden.)
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To cite this document: BenchChem. [Derivatization of the amino group on 5-
Nitrobenzo[d]isothiazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3430556#derivatization-of-the-amino-group-on-5-
nitrobenzo-d-isothiazol-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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